molecular formula C14H13N3S B12122046 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Cat. No.: B12122046
M. Wt: 255.34 g/mol
InChI Key: AVRUDJDRFKBSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7400,2,7]trideca-2,4,6,8-tetraene is a complex organic compound characterized by its unique tricyclic structure, which includes a thiophene ring and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene apart from similar compounds is its unique tricyclic structure and the presence of the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

1-thiophen-2-yl-1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole

InChI

InChI=1S/C14H13N3S/c1-2-5-11-10(4-1)16-13-7-8-15-14(17(11)13)12-6-3-9-18-12/h1-6,9,14-15H,7-8H2

InChI Key

AVRUDJDRFKBSQO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N2C1=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.